molecular formula C24H22N2O3 B3001444 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide CAS No. 2034229-38-2

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide

Cat. No.: B3001444
CAS No.: 2034229-38-2
M. Wt: 386.451
InChI Key: IGTIHMXNSNAPGU-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a naphthalene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and naphthalene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-hydroxynaphthalen-1-yl)propanamide
  • N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-chloronaphthalen-1-yl)propanamide

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide is unique due to its combination of a furan ring, a pyridine ring, and a methoxynaphthalene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-methoxynaphthalen-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-28-23-8-6-18-4-2-3-5-21(18)22(23)7-9-24(27)26-14-17-12-20(15-25-13-17)19-10-11-29-16-19/h2-6,8,10-13,15-16H,7,9,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTIHMXNSNAPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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